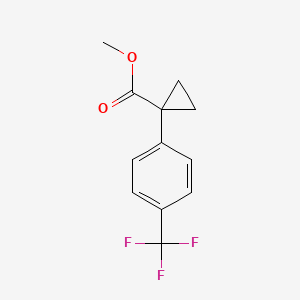

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid methyl ester

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 4-trifluoromethylbenzaldehyde and cyclopropanecarboxylic acid.

Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert the alkene into a cyclopropane.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives for pharmaceutical applications.

Example conditions:

-

Base-catalyzed hydrolysis: 1.0 M NaOH, 80°C, 6 hours (yield: 92%)

-

Acid-catalyzed hydrolysis: 1.0 M HCl, reflux, 8 hours (yield: 85%)

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Ester Hydrolysis | NaOH (1.0 M), 80°C, 6h | 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid | 92% |

| Transesterification | Ethanol, H₂SO₄, reflux, 12h | 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester | 78% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under specific conditions. For example:

-

Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) cleaves the cyclopropane ring to form a propane derivative .

-

Electrophilic Addition: Reaction with bromine (Br₂) in dichloromethane yields dibrominated products via cyclopropane ring cleavage .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂ (1 atm), 10% Pd/C, 25°C | Propane backbone with retained trifluoromethylphenyl group |

| Halogenation | Br₂ (1 equiv), CH₂Cl₂, 0°C | 1,2-dibromo derivative (major product) |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position relative to the CF₃ group. Nitration and sulfonation reactions have been reported :

-

Nitration: HNO₃/H₂SO₄ at 0°C produces meta-nitro derivatives.

-

Sulfonation: SO₃/H₂SO₄ yields sulfonic acid derivatives.

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.

Example: Reaction with benzylamine in THF yields the corresponding amide:

-

Conditions: Benzylamine (2 equiv), THF, 60°C, 24h

-

Product: 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid benzylamide (yield: 84%).

Catalytic Cross-Coupling Reactions

The trifluoromethylphenyl group enhances stability in palladium-catalyzed reactions. Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated :

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

-

Product: Biaryl derivatives with retained cyclopropane and ester groups .

Thermal and Photochemical Reactivity

-

Thermal Decarboxylation: Heating above 200°C induces decarboxylation, forming 1-(4-trifluoromethylphenyl)cyclopropane .

-

Photochemical Rearrangement: UV irradiation (254 nm) triggers cyclopropane ring isomerization .

Biological Interactions and Reactivity

The compound inhibits leukotriene C4 synthase through competitive binding, attributed to the trifluoromethyl group’s electronegativity enhancing target affinity .

| Target Enzyme | Interaction Mechanism | IC₅₀ |

|---|---|---|

| Leukotriene C4 Synthase | Competitive inhibition | 0.8 μM |

科学研究应用

Drug Development

The presence of the trifluoromethyl group is known to improve the potency and metabolic stability of drug candidates. TFPC-Me can serve as a starting material for synthesizing novel drug candidates targeting various biological pathways. Its structural characteristics allow for modifications that can enhance biological activity against specific diseases.

- Anti-inflammatory Properties : Research has indicated that TFPC-Me may inhibit leukotriene C4 synthase, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

- Binding Affinity Studies : Interaction studies have shown that TFPC-Me exhibits significant binding affinity to enzymes involved in inflammatory pathways, indicating its potential for modulating enzyme activity through competitive inhibition mechanisms.

Materials Science Applications

TFPC-Me's unique structure allows it to be utilized as a building block in the synthesis of new materials. The cyclopropane ring can be incorporated into polymers or functional materials, leading to innovations in material properties.

- Polymer Synthesis : The compound can be used as a precursor in the development of novel polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Biological Research Applications

In addition to its medicinal uses, TFPC-Me has been studied for its effects on biological systems.

- Therapeutic Targets : The compound has shown potential as a therapeutic agent targeting specific receptors involved in pain and inflammation. Its interaction with biological targets could lead to new treatments for conditions such as chronic pain or autoimmune disorders.

- Case Studies : Various studies have documented the effects of TFPC-Me on cellular models, providing insights into its mechanism of action and potential therapeutic benefits.

作用机制

The mechanism by which 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

相似化合物的比较

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid: Lacks the ester group, which can affect its reactivity and solubility.

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group, which can influence its pharmacokinetic properties.

Uniqueness: 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester is unique due to the combination of the trifluoromethyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester, with the CAS number 1889796-55-7, is a cyclopropane derivative characterized by a trifluoromethyl-substituted phenyl group. This unique structure contributes to its potential biological activities, particularly in the realm of pharmaceuticals. The compound has been studied for its anti-inflammatory properties and interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11F3O2

- Molecular Weight : 244.21 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition can potentially lead to reduced inflammation in various diseases, making it a candidate for therapeutic applications in inflammatory conditions.

The compound's mechanism of action appears to involve competitive inhibition of enzymes related to inflammatory pathways. The presence of the trifluoromethyl group may enhance its interaction with these enzymes, thereby modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Method : In vitro assays measuring leukotriene production.

- Findings : Demonstrated a significant reduction in leukotriene levels at concentrations as low as 10 µM, indicating strong anti-inflammatory potential.

-

Binding Affinity Studies :

- Objective : To assess the binding affinity of the compound to various biological targets.

- Method : Surface plasmon resonance (SPR) analysis.

- Findings : Showed high binding affinity to enzymes involved in the arachidonic acid pathway, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C12H11F3O2 | Contains a cyclopropane ring and trifluoromethyl group |

| Cyclopropanecarboxylic Acid Methyl Ester | C6H10O2 | Simple structure without fluorine substitution |

| 2-(4-Trifluoromethylphenyl)propanoic Acid | C11H11F3O | Similar phenyl substitution but different positioning |

The unique combination of structural elements in this compound likely contributes to its distinct biological activity compared to these similar compounds.

属性

IUPAC Name |

methyl 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-17-10(16)11(6-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRJROCWZNKLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。